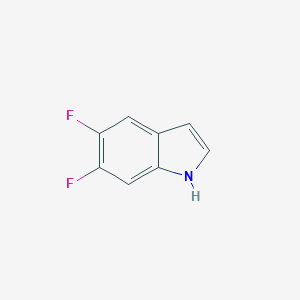

5,6-Difluoroindole

Description

Propriétés

IUPAC Name |

5,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSNMPGFSFANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381099 | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-01-5 | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Key Reaction Parameters:

-

Hydrazine Precursor : 3,4-Difluorophenylhydrazine (commercially available or synthesized via diazotization of 3,4-difluoroaniline).

-

Cyclization Agent : Pyruvic acid in ethanol with methanesulfonic acid (MsOH) at 80°C.

-

Decarboxylation : Copper(I) oxide (Cu2O) in N-methyl-2-pyrrolidone (NMP) at 200°C for 5 hours.

Yield : 54% for cyclization, 80% for decarboxylation.

Challenges : Competing side reactions during cyclization necessitate careful temperature control. The use of Cu2O introduces heavy metals, complicating purification.

Vicarious Nucleophilic Substitution (VNS) for Direct Fluorination

The VNS approach introduces fluorine atoms regioselectively into pre-formed indoles. This method avoids heavy metals and leverages nitro groups as directing agents. For this compound, 4-bromo-2-nitrophenol undergoes VNS with chloroacetonitrile in dimethylformamide (DMF) at -25°C, followed by reductive cyclization.

Reaction Sequence:

-

VNS Step :

-

Reductive Cyclization :

Advantages : High regioselectivity and avoidance of metal catalysts in the fluorination step.

Limitations : Purification of intermediates (e.g., 4-bromophenol byproducts) requires column chromatography, increasing process complexity.

Reductive Cyclization of Nitroarenes

Nitro groups serve as versatile precursors for indole synthesis. In this route, 3,4-difluoronitrobenzene is reduced to the corresponding aniline, followed by cyclization with a carbonyl compound. A modified Leimgruber-Batcho method employs formamide and acetic anhydride to form the indole ring.

Experimental Details:

-

Reduction : Hydrogenation of 3,4-difluoronitrobenzene using Raney Ni in ethanol (90% yield).

-

Cyclization : Reaction with acetyl chloride in tetrahydrofuran (THF) at 85°C for 3 hours (68% yield).

Critical Considerations :

-

Solvent Effects : High THF concentrations (>40%) reduce cyclization efficiency due to dilution effects.

-

Fluorine Stability : Fluorine substituents resist reduction under hydrogenation conditions, preserving regiochemistry.

Halogen Exchange (Halex) Reaction

The Halex reaction replaces chlorine atoms with fluorine using potassium fluoride (KF). Starting from 5,6-dichloroindole, this method achieves difluorination under microwave irradiation.

Procedure:

-

Substrate : 5,6-Dichloroindole (synthesized via Bischler indole synthesis).

-

Reagent : KF, 18-crown-6 ether in dimethyl sulfoxide (DMSO).

-

Conditions : Microwave at 150°C for 30 minutes.

Drawbacks : Requires anhydrous conditions and specialized equipment. Competing side reactions (e.g., dechlorination without fluorination) necessitate precise stoichiometry.

Directed Ortho-Metalation (DoM) Strategies

DoM leverages fluorine’s strong directing effects to functionalize indole precursors. For example, 4-fluoroindole undergoes sequential lithiation and electrophilic fluorination.

Stepwise Synthesis:

-

Lithiation : Treatment of 4-fluoroindole with lithium diisopropylamide (LDA) at -78°C.

-

Electrophilic Fluorination : Quenching with N-fluorobenzenesulfonimide (NFSI).

-

Rearomatization : Acidic workup to restore aromaticity.

Yield : 50–60% across two steps.

Applications : Suitable for late-stage fluorination but limited by the availability of starting materials and low yields.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Fischer Indole | 54–80 | Scalable, uses commercial precursors | Heavy metal use, multi-step purification |

| VNS | 72–81 | Regioselective, metal-free fluorination | Complex intermediate purification |

| Reductive Cyclization | 68–90 | High atom economy | Solvent sensitivity |

| Halex Reaction | 65–70 | Direct fluorination | Requires microwave equipment |

| DoM | 50–60 | Late-stage functionalization | Low yields, specialized reagents |

Stability and Solubility Considerations

Post-synthesis, this compound derivatives exhibit pH-dependent solubility and stability (Table 1). Hydrochloride salts enhance aqueous solubility (600.2 μM at pH 7.4) compared to free bases (58.5 μM). Stability studies in open vs. closed systems reveal negligible decomposition over 48 hours, supporting long-term storage in inert atmospheres.

Table 1: Solubility and Stability of this compound Derivatives

| Parameter | pH 1.2 | pH 7.4 | pH 9.1 |

|---|---|---|---|

| Solubility (μM) | 2300 (HCl) | 600.2 (HCl) | 1109 (HCl) |

| Chemical Stability (%) | 100 (HCl) | 80.3 (HCl) | 90.5 (HCl) |

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-withdrawing nature of fluorine atoms directs electrophilic attack to specific positions on the indole ring. For 5,6-difluoroindole:

- Friedel-Crafts alkylation/acylation occurs preferentially at the 3-position due to deactivation of the 5- and 6-positions by fluorine1.

- Nitration and sulfonation are hindered unless strong activating groups are present2.

Lithiation and Aryne Chemistry

This compound undergoes regioselective lithiation under controlled conditions, enabling access to aryne intermediates:

| Reaction Conditions | Reagents/Solvents | Products Formed | Key Observations |

|---|---|---|---|

| n-BuLi, Diethyl ether | n-BuLi, ether | 5-Fluoro-6,7-indolyne | Solvent-dependent pathway1 |

| n-BuLi, Toluene | n-BuLi, toluene | 5,6-Indolyne | Anomalous regioselectivity1 |

These arynes participate in cycloadditions (e.g., Diels-Alder) or trapping reactions with nucleophiles12.

Cycloaddition Reactions

This compound derivatives exhibit unique reactivity in Diels-Alder cycloadditions :

- The electron-deficient indole ring reacts with electron-rich dienes (e.g., furans) to form fused bicyclic structures1.

- Fluorine substituents enhance regioselectivity by stabilizing transition states through inductive effects2.

Palladium-Catalyzed Cross-Couplings

Fluorine atoms facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings :

- Suzuki reactions at the 2- or 3-position proceed efficiently with aryl boronic acids (yields: 65–85%)3.

- Buchwald-Hartwig aminations require bulky ligands (e.g., XPhos) to avoid defluorination2.

Functional Group Transformations

Key transformations include:

- Reductive amination : Conversion of nitro groups to amines using H₂/Pd-C (yield: 70–90%)4.

- Oxidation : Controlled oxidation with m-CPBA yields N-oxide derivatives2.

Comparative Reactivity

A comparison with related fluorinated indoles highlights distinct behaviors:

| Compound | Key Reaction | Outcome vs. This compound |

|---|---|---|

| 5-Fluoroindole | Lithiation at 2-position | Less regioselective1 |

| 6-Fluoroindole | Enhanced aryne stability in ether | Similar solvent effects1 |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

5,6-Difluoroindole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug design has been linked to enhanced metabolic stability and bioavailability due to the presence of fluorine atoms. Fluorinated compounds often exhibit improved lipophilicity, allowing for better interaction with biological targets .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound possess potent anticancer properties. For instance, studies indicate that specific modifications to the indole structure can lead to compounds that inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Therapeutic Applications:

- Antiviral Activity: Compounds derived from this compound have shown efficacy against various viral infections by inhibiting viral replication pathways.

- Antibacterial and Antifungal Agents: The compound has been investigated for its potential as a scaffold for developing new antibacterial and antifungal agents, particularly against resistant strains .

Biochemical Research

Fluorinated Amino Acids:

this compound can be utilized in the biosynthesis of fluorinated tryptophan analogs. These analogs serve as valuable tools in studying protein synthesis and folding mechanisms due to their unique NMR properties. The incorporation of fluorinated amino acids into proteins allows researchers to track dynamic processes within biological systems using techniques like NMR spectroscopy .

Microbial Metabolism Studies:

Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indoles as substrates. This research highlights the potential of this compound in synthetic biology applications where engineered microbes can be developed for specific biosynthetic pathways .

Materials Science

Organic Electronics:

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a precursor for synthesizing conductive polymers and organic semiconductors. These materials are essential in developing devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Data Table: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Oxidative Potential | 1.05 V vs SCE |

| Conductivity | 7.1 × 10⁻¹ S/cm |

| Polymerization Capability | Electrochemical |

Agricultural Chemistry

Agrochemical Development:

The application of this compound extends to agricultural chemistry where it is explored for its role in developing safer pesticides and herbicides. Its fluorinated structure enhances the efficacy and selectivity of agrochemicals while reducing environmental impact .

Mécanisme D'action

The mechanism of action of 5,6-Difluoroindole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π interactions , increasing its binding affinity to proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Molecular Targets and Pathways:

- Enzymes: Inhibition of enzymes involved in cancer cell proliferation and viral replication .

- Receptors: Modulation of neurotransmitter receptors and hormone receptors .

- Pathways: Influence on signal transduction pathways and gene expression .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Fluorine substitution patterns critically affect the electronic distribution and steric profile of indole derivatives. Key comparisons include:

| Compound | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 5,6-Difluoroindole | 5,6 | C₈H₅F₂N | 153.13 | Adjacent fluorines enhance electron withdrawal |

| 4,6-Difluoroindole | 4,6 | C₈H₅F₂N | 153.13 | Non-adjacent fluorines alter ring electronics |

| 5-Fluoroindole | 5 | C₈H₆FN | 135.14 | Single fluorine at 5-position |

| 6-Fluoroindole | 6 | C₈H₆FN | 135.14 | Single fluorine at 6-position |

| 4,5,6,7-Tetrafluoroindole | 4,5,6,7 | C₈H₃F₄N | 189.11 | Four fluorines increase steric and electronic effects |

| 6-Trifluoromethylindole | 6-(CF₃) | C₉H₆F₃N | 185.15 | Bulky CF₃ group enhances lipophilicity |

Key Observations :

- Adjacent vs. Non-Adjacent Fluorines: The 5,6-difluoro substitution creates a strong electron-withdrawing effect, which can stabilize intermediates in electrophilic reactions (e.g., diindolylmethane formation) .

- Mono- vs. Di-Substitution: Mono-fluoroindoles (e.g., 5- or 6-fluoroindole) exhibit weaker electronic perturbations, making them less reactive in certain coupling reactions .

- Tetrafluoro Substitution : 4,5,6,7-Tetrafluoroindole’s extensive fluorination increases metabolic stability but may introduce steric hindrance .

Analysis :

- The high yields (89–99%) of this compound in diindolylmethane synthesis suggest that adjacent fluorines facilitate electrophilic substitution by directing reactivity and stabilizing transition states .

- Mono-fluoroindoles, such as 5-fluoroindole, show lower yields (37.5%) in carboxamide formation, likely due to reduced electronic activation .

Table 2: Enzyme Inhibition and Psychoplastogenic Activity

Key Insights :

- Stereochemical Dependence : The (R)-enantiomer of this compound derivatives is essential for CpxA phosphatase inhibition, whereas the (S)-enantiomer is inactive .

- Primary Amine Requirement : Replacing the amine with an alcohol in 5-fluoroindole derivatives abolishes activity, underscoring the role of hydrogen bonding in target engagement .

- Lipophilicity Effects : 6-Trifluoromethylindole’s CF₃ group may improve blood-brain barrier penetration compared to fluorine substituents .

Physicochemical Properties

Fluorine atoms influence solubility, stability, and spectral properties:

Table 3: Selected Physicochemical Data

Analysis :

- Melting Points : this compound derivatives (e.g., fumarate salts) exhibit lower melting points than 5-fluoroindole carboxamides, likely due to reduced crystallinity .

- Spectral Shifts: Adjacent fluorines in this compound cause pronounced deshielding of H-3 in ¹H-NMR, distinguishing it from mono-substituted analogs .

Activité Biologique

5,6-Difluoroindole is a fluorinated derivative of indole that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and potential applications in metabolic engineering.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This modification can significantly influence the compound's chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that fluorinated indoles, including this compound, exhibit promising anticancer activity. A study evaluated various fluorinated derivatives and reported significant cytotoxic effects against several cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cells. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15.8 |

| MCF-7 | 42.4 | |

| Reference Compound | 5-Fluorouracil | 23.7 |

The data suggest that certain derivatives of this compound may possess enhanced potency compared to traditional chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Notably, it has been evaluated against Mycobacterium tuberculosis (Mtb), demonstrating a minimum inhibitory concentration (MIC) of approximately 4.7 µM against the pan-sensitive H37Rv strain. This suggests potential as an antitubercular agent .

Table 2: Antimycobacterial Activity of this compound

| Compound | MIC H37Rv (µM) | CC50 HepG2 (µM) | CC50 Vero (µM) |

|---|---|---|---|

| This compound | 4.7 | >20 | >20 |

| Isoniazid | 2.3 | - | - |

The selectivity index indicates that while effectively inhibiting bacterial growth, this compound exhibits low cytotoxicity towards mammalian cell lines .

Metabolic Engineering Applications

Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indoles as growth substrates. In adaptive laboratory evolution experiments, E. coli was able to incorporate fluorinated indoles into its proteome by converting them into corresponding amino acids like fluorotryptophan. This adaptation highlights the potential for using fluorinated compounds in synthetic biology and metabolic engineering .

Case Studies

- Anticancer Efficacy : A series of studies demonstrated that various fluorinated indoles could inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : The application of this compound in murine models showed a reduction in bacterial burden in infections caused by Mtb, indicating its potential for therapeutic use in tuberculosis treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Difluoroindole, and how can purity be optimized?

- Methodology : The synthesis of this compound typically involves halogenation of indole precursors. For example, chlorination of commercially available 6,7-difluoroindole derivatives can yield this compound, as demonstrated in cyclopropanation-ring expansion reactions . To optimize purity, purification via column chromatography or recrystallization is recommended. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming structure via H/C NMR and high-resolution mass spectrometry (HRMS) ensures reproducibility .

Q. How can spectroscopic methods distinguish this compound from its mono- or tri-fluoro analogs?

- Methodology : Fluorine substitution patterns alter electronic environments, detectable via F NMR. For this compound, two distinct fluorine signals appear due to inequivalent positions. Coupling constants (e.g., or ) and chemical shifts (e.g., δ ~ -130 to -140 ppm for aromatic fluorines) differentiate it from analogs like 4,6-Difluoroindole . IR spectroscopy can also identify C-F stretching vibrations (~1100–1250 cm) .

Q. What are the key reactivity trends of this compound in electrophilic substitution reactions?

- Methodology : Fluorine’s electron-withdrawing effect deactivates the indole ring, directing electrophiles to less substituted positions. For instance, iodination or Mannich reactions preferentially occur at the 3-position. Reaction conditions (e.g., acidic vs. basic media) influence regioselectivity. Kinetic studies under controlled temperatures (0–25°C) and stoichiometric ratios help map reactivity .

Advanced Research Questions

Q. How does fluorination at the 5,6 positions influence π-π stacking interactions in protein binding studies?

- Methodology : Fluorine’s electronegativity enhances dipole interactions while reducing polarizability. Comparative studies using this compound versus non-fluorinated indoles in protein-binding assays (e.g., fluorescence quenching or isothermal titration calorimetry) quantify binding affinities. Computational modeling (e.g., DFT with M06-2X/6-311+G(2df,p)) calculates electrostatic potential surfaces to rationalize experimental trends .

Q. What explains the unusual regioselectivity of this compound derivatives in [4+2] cycloadditions with substituted furans?

- Methodology : The 5,6-difluoro substitution polarizes the indolyne intermediate, favoring contrasteric adducts with electron-rich dienophiles. Experimental validation involves synthesizing indolynes via dehydrohalogenation and reacting them with 2-alkylfurans under inert conditions. Regioselectivity ratios (e.g., 15:1 for 2-t-butylfuran) are determined via H NMR integration, while DFT calculations analyze transition-state energies and frontier molecular orbitals .

Q. How can stereochemical outcomes be controlled in the synthesis of this compound-containing chiral amines?

- Methodology : Asymmetric reductive amination using chiral auxiliaries (e.g., Ellman’s sulfinamides) induces enantioselectivity. For example, (R)-configured amines show enhanced bioactivity over (S)-enantiomers in β-galactosidase assays. Optimization involves screening catalysts (e.g., Pd/C or Rh complexes), hydrogen pressures (1–5 atm), and temperatures (25–50°C). Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (ee) .

Key Considerations for Experimental Design

- Confounding Variables : Fluorine’s inductive effects can alter reaction kinetics unpredictably. Control experiments using non-fluorinated analogs isolate electronic vs. steric contributions .

- Ethical and Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity. Use PPE and adhere to waste disposal protocols for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.